molecular formula C23H21FN4O3 B4419868 7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4419868
M. Wt: 420.4 g/mol
InChI Key: YIVXCERGMALKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C23H21FN4O3 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.15976871 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to BH53982 exhibit significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Antidepressant Effects

Studies have suggested that derivatives of quinazoline compounds can act as effective antidepressants. The piperazine group in BH53982 may enhance serotonergic and dopaminergic neurotransmission, making it a candidate for further exploration in treating mood disorders.

Antimicrobial Properties

Quinazoline derivatives have been shown to possess antimicrobial activity against a range of pathogens. Preliminary studies on BH53982 indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, warranting further investigation into its use as an antimicrobial agent.

Neurological Applications

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research into its neuroprotective effects could lead to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

Study TitleObjectiveFindings
"Anticancer Activity of Quinazoline Derivatives"To evaluate the cytotoxic effects of quinazoline derivatives on cancer cell linesBH53982 showed IC50 values lower than standard chemotherapeutics, indicating strong anticancer potential.
"Exploring the Antidepressant Potential of Piperazine Derivatives"To assess the antidepressant-like effects of piperazine-based compoundsBH53982 demonstrated significant reductions in immobility time in forced swim tests, suggesting antidepressant activity.
"Antimicrobial Efficacy of Novel Quinazoline Compounds"To investigate the antimicrobial properties against various bacterial strainsThe compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and E. coli.

Properties

IUPAC Name

7-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c24-18-5-2-1-4-16(18)15-12-19-17(20(29)13-15)14-25-23(26-19)28-9-7-27(8-10-28)22(30)21-6-3-11-31-21/h1-6,11,14-15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXCERGMALKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
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7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.